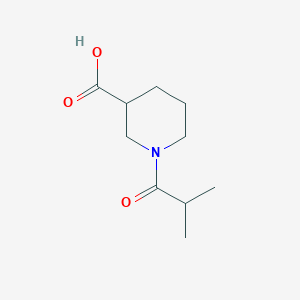

1-Isobutyrylpiperidine-3-carboxylic acid

Description

1-Isobutyrylpiperidine-3-carboxylic acid (CAS: 926214-33-7) is a piperidine derivative featuring a 3-carboxylic acid substituent and an isobutyryl (2-methylpropanoyl) group at the 1-position of the piperidine ring. Its molecular weight is 199.25 g/mol, and its structure combines both hydrophilic (carboxylic acid) and lipophilic (isobutyryl) moieties, which may influence solubility, bioavailability, and pharmacological activity . The compound has been marketed as a research chemical by Fluorochem but is currently discontinued, limiting its commercial availability .

Properties

IUPAC Name |

1-(2-methylpropanoyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(2)9(12)11-5-3-4-8(6-11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQXGLGQEUMZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588353 | |

| Record name | 1-(2-Methylpropanoyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926214-33-7 | |

| Record name | 1-(2-Methyl-1-oxopropyl)-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926214-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methylpropanoyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isobutyrylpiperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with isobutyryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyrylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Isobutyrylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Mechanism of Action

The mechanism of action of 1-isobutyrylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-isobutyrylpiperidine-3-carboxylic acid and related piperidine derivatives:

*Calculated based on piperidine-3-carboxylic acid (129.16 g/mol) + acetyl (43 g/mol).

Substituent Analysis

- Acyl vs. Aryl Groups : Acylated derivatives (e.g., acetyl, isobutyryl) are often explored as prodrugs due to their hydrolytic susceptibility, whereas aryl or heteroaryl substituents (e.g., pyrimidinyl, benzyl) enhance target selectivity through π-π stacking or hydrogen bonding .

- Electron-Donating vs.

Pharmacological Potential

- Prodrug Design : Acylated derivatives like this compound may improve oral bioavailability by masking the carboxylic acid group, as seen in nipecotic acid prodrugs .

Biological Activity

1-Isobutyrylpiperidine-3-carboxylic acid (IBPCA) is a synthetic compound derived from piperidine, characterized by its unique structure that includes both isobutyryl and carboxylic acid functional groups. The molecular formula for IBPCA is CHNO, and its synthesis typically involves the reaction of piperidine derivatives with isobutyryl chloride under controlled conditions. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of IBPCA is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary based on the application context, but preliminary studies suggest that IBPCA may inhibit certain enzymes or receptors related to disease processes .

Antimicrobial Properties

Research indicates that IBPCA exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For example, a study showed that IBPCA had an inhibitory concentration (IC) below 50 μg/mL against Gram-positive bacteria, indicating strong potential for development as an antimicrobial agent.

Anticancer Activity

The anticancer properties of IBPCA have also been explored in several studies. In one notable case study, IBPCA was tested against various cancer cell lines, including breast and lung cancer cells. Results indicated that IBPCA could induce apoptosis in these cells, with IC values ranging from 10 to 30 μM depending on the cell line tested . This suggests that IBPCA may be a promising candidate for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of IBPCA, it is useful to compare it with structurally similar compounds. The following table summarizes some key comparisons:

| Compound | Structure Features | IC (μM) | Biological Activity |

|---|---|---|---|

| This compound | Piperidine ring + Isobutyryl group + Carboxylic acid | 10 - 30 | Anticancer |

| Piperidine | Basic six-membered ring with nitrogen | N/A | Neuroactive |

| Isobutyric Acid | Simple branched-chain carboxylic acid | N/A | Weak biological activity |

| Piperidine-3-carboxylic Acid | Carboxyl group at the third position | N/A | Moderate biological activity |

This comparison highlights how IBPCA's unique combination of functional groups contributes to its distinct biological activities.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of IBPCA against various pathogens. The study utilized a series of dilution assays to determine the minimum inhibitory concentration (MIC) and found that IBPCA effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

Investigation into Anticancer Mechanisms

Another significant investigation focused on the mechanism by which IBPCA induces apoptosis in cancer cells. The study employed flow cytometry and Western blot analyses to assess changes in cell cycle progression and apoptosis-related protein expression. Results indicated that treatment with IBPCA led to an increase in pro-apoptotic factors while decreasing anti-apoptotic proteins, thereby promoting cell death in cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.